5-(3-Bromopyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid
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Overview
Description
5-(3-Bromopyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a bromine atom and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromopyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the formation of the oxadiazole ring followed by the introduction of the bromopyridine moiety. One common method includes the cyclization of a suitable precursor such as a hydrazide with a carboxylic acid derivative under acidic or basic conditions. The bromopyridine ring can be introduced through a nucleophilic substitution reaction using a brominated pyridine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to monitor the reaction progress and product quality .
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromopyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce oxides of the original compound .
Scientific Research Applications
5-(3-Bromopyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(3-Bromopyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Bromopyridin-4-ylboronic acid: This compound shares the bromopyridine moiety but differs in the presence of a boronic acid group instead of the oxadiazole ring.
5-Bromopyridine-3-boronic acid: Similar to the above compound, it features a bromopyridine ring with a boronic acid group.
Uniqueness
5-(3-Bromopyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of both the oxadiazole and carboxylic acid functionalities, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C8H4BrN3O3 |
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Molecular Weight |
270.04 g/mol |
IUPAC Name |
5-(3-bromopyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C8H4BrN3O3/c9-5-3-10-2-1-4(5)7-11-6(8(13)14)12-15-7/h1-3H,(H,13,14) |
InChI Key |
GRGXQJNRKUDXRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C2=NC(=NO2)C(=O)O)Br |
Origin of Product |
United States |
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